molecular formula C14H16N4O2 B1486751 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide CAS No. 1428139-00-7

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide

Cat. No.: B1486751
CAS No.: 1428139-00-7
M. Wt: 272.3 g/mol
InChI Key: ORPAAUUSEGXBST-UHFFFAOYSA-N
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Description

2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide is a complex organic compound characterized by its imidazo[1,2-a]benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with glyoxal followed by cyclization

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the treatment of diseases involving imidazole receptors.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide exerts its effects involves interaction with molecular targets and pathways. The imidazo[1,2-a]benzimidazole core can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • N-(2-Methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide: A structural analog with a methoxyethyl group instead of a propyl group.

  • 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid: Another compound with a similar imidazo[1,2-a]benzimidazole core but with a different functional group.

Uniqueness: 2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to its analogs.

This compound represents a fascinating area of study with potential applications across various scientific disciplines. Further research and development could unlock new possibilities for its use in medicine, industry, and beyond.

Properties

IUPAC Name

2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-2-7-15-12(19)8-11-13(20)17-14-16-9-5-3-4-6-10(9)18(11)14/h3-6,11H,2,7-8H2,1H3,(H,15,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPAAUUSEGXBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide
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2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide
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2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide
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2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide
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Reactant of Route 5
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide

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